molecular formula C13H16O4 B1503988 6-Methoxy-chroman-3-carboxylic acid ethyl ester CAS No. 885271-71-6

6-Methoxy-chroman-3-carboxylic acid ethyl ester

Cat. No.: B1503988
CAS No.: 885271-71-6
M. Wt: 236.26 g/mol
InChI Key: WTCDHWYGTZFIJV-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Name and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound derives from the foundational chroman ring system, which consists of a benzene ring fused to a tetrahydropyran ring. The complete International Union of Pure and Applied Chemistry name is ethyl 6-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylate, reflecting the specific substitution pattern and ester functionality. The structural representation reveals a tricyclic framework where the methoxy substituent occupies the 6-position of the benzene ring, while the ethyl carboxylate group is attached to the 3-position of the saturated pyran ring.

The molecular architecture of this compound can be systematically described through its International Union of Pure and Applied Chemistry structural notation. The core chroman scaffold, formally designated as 3,4-dihydro-2H-1-benzopyran, provides the fundamental framework for substituent attachment. The methoxy group at position 6 introduces electron-donating characteristics to the aromatic system, while the ethyl ester functionality at position 3 contributes to the compound's lipophilic properties and potential for hydrolytic conversion to the corresponding carboxylic acid.

Advanced structural analysis using computational chemistry methods has provided detailed conformational insights into this compound. The canonical Simplified Molecular Input Line Entry System representation CCOC(=O)C1COc2c(C1)cc(cc2)OC accurately captures the connectivity pattern, while the International Chemical Identifier string InChI=1S/C13H16O4/c1-3-16-13(14)10-6-9-7-11(15-2)4-5-12(9)17-8-10/h4-5,7,10H,3,6,8H2,1-2H3 provides a unique structural descriptor. These standardized representations enable precise database searches and structural comparisons across different chemical information systems.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

The primary Chemical Abstracts Service registry number for this compound is 885271-71-6, which serves as the definitive chemical identifier in major chemical databases and regulatory systems. This registry number specifically corresponds to the ethyl ester derivative, distinguishing it from the parent carboxylic acid form which carries the separate Chemical Abstracts Service number 182570-26-9. The systematic cataloging of these compounds reflects the importance of precise identification in chemical commerce and research applications.

Alternative chemical identifiers for this compound include multiple synonym variations that reflect different naming conventions and database systems. The compound is alternatively known as this compound, ethyl 6-methoxychroman-3-carboxylate, and 2H-1-benzopyran-3-carboxylic acid, 3,4-dihydro-6-methoxy-, ethyl ester. These nomenclature variants accommodate different chemical indexing systems and historical naming practices within the scientific literature.

Chemical database identifiers provide additional cross-referencing capabilities for this compound. The Chembase identifier CB4469984 and related database-specific codes facilitate comprehensive literature searches and property database queries. The systematic compilation of these identifiers ensures accurate compound identification across multiple chemical information platforms, preventing confusion with structurally related isomers and derivatives.

Molecular Formula and Weight Calculations

The molecular formula of this compound is C₁₃H₁₆O₄, representing a composition of thirteen carbon atoms, sixteen hydrogen atoms, and four oxygen atoms. This empirical formula distinguishes the compound from closely related structural analogs, particularly the corresponding chromene-2-one derivatives which carry the molecular formula C₁₃H₁₂O₅ due to the presence of an additional carbonyl group and reduced hydrogen content. The systematic comparison of molecular formulas within this compound class reveals important structural relationships and synthetic pathways.

Precise molecular weight calculations yield a value of 236.26 grams per mole for the ethyl ester derivative. This molecular weight reflects the contributions of the chroman core structure (148.16 g/mol), the methoxy substituent (31.03 g/mol), and the ethyl carboxylate group (57.07 g/mol). Comparative molecular weight analysis with related compounds demonstrates the systematic progression of molecular mass with structural modifications, as shown in the following data compilation.

Table 1: Molecular Weight Comparison of Related Chroman Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Structural Difference
6-Methoxy-chroman-3-carboxylic acid C₁₁H₁₂O₄ 208.21 Parent acid form
This compound C₁₃H₁₆O₄ 236.26 Ethyl ester derivative
8-Methoxy-chroman-3-carboxylic acid ethyl ester C₁₃H₁₆O₄ 236.26 Positional isomer
6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid ethyl ester C₁₃H₁₂O₅ 248.23 Oxidized chromene analog

The molecular weight data reveals systematic relationships between structural modifications and mass variations within this compound family. The addition of the ethyl ester group contributes exactly 28.05 atomic mass units compared to the parent carboxylic acid, while oxidation to the corresponding chromene-2-one derivative increases the molecular weight by an additional 11.97 atomic mass units due to the loss of four hydrogen atoms and gain of one oxygen atom.

Stereochemical Considerations and Isomeric Forms

The stereochemical analysis of this compound reveals important configurational possibilities at the 3-position of the chroman ring system. The presence of a substituted carbon center at position 3 creates a chiral center, resulting in the existence of both (R) and (S) enantiomers of this compound. The stereochemical designation follows established priorities based on the International Union of Pure and Applied Chemistry rules, where the carboxylate ester group typically receives higher priority than the chroman ring carbons.

Research into the stereoisomeric forms of related chroman-3-carboxylic acid derivatives has demonstrated significant differences in biological activity between enantiomers. The (S)-6-methoxychroman-3-carboxylic acid has been specifically studied for its distinct pharmacological properties, suggesting that stereochemical configuration plays a crucial role in molecular recognition and binding affinity. The ethyl ester derivative would be expected to exhibit similar stereochemical dependencies, although specific studies on the ester form remain limited in the available literature.

Table 2: Stereochemical Properties of Chroman-3-carboxylic Acid Derivatives

Compound Stereocenter Position Possible Configurations Chiral Designation
6-Methoxy-chroman-3-carboxylic acid C-3 R, S Chiral center present
This compound C-3 R, S Chiral center maintained
8-Methoxy-chroman-3-carboxylic acid C-3 R, S Positional isomer

The synthesis and separation of individual enantiomers requires specialized techniques such as chiral chromatography or asymmetric synthesis methodologies. The development of enantioselective synthetic routes for chroman-3-carboxylic acid derivatives has become an important area of research, particularly for applications requiring specific stereochemical configurations. The understanding of stereochemical effects in this compound class continues to evolve as new analytical methods and synthetic approaches become available.

Positional isomerism represents another important aspect of structural diversity within the methoxy-chroman-3-carboxylic acid ethyl ester family. The methoxy group can be positioned at various locations around the benzene ring, including the 6-, 7-, and 8-positions, each resulting in distinct chemical and physical properties. The 6-methoxy derivative discussed in this analysis represents one member of this isomeric series, with each positional variant exhibiting unique electronic and steric characteristics that influence chemical reactivity and biological activity profiles.

Properties

IUPAC Name

ethyl 6-methoxy-3,4-dihydro-2H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-16-13(14)10-6-9-7-11(15-2)4-5-12(9)17-8-10/h4-5,7,10H,3,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCDHWYGTZFIJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(C=CC(=C2)OC)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696287
Record name Ethyl 6-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-71-6
Record name Ethyl 6-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Methoxy-chroman-3-carboxylic acid ethyl ester (CAS Number: 885271-71-6) is a compound belonging to the chroman family, characterized by its unique bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables and research findings.

  • Molecular Formula : C₁₃H₁₆O₄
  • Molecular Weight : 236.26 g/mol
  • Polar Surface Area : 44.76 Ų

The presence of a methoxy group at the 6-position enhances the lipophilicity of the compound, which may influence its biological interactions and therapeutic potential.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. In a study assessing various derivatives, it was found that compounds similar to this compound could reduce carrageenan-induced paw edema in rats by up to 55% .

Table 1: % Edema Reduction in Anti-inflammatory Studies

Compound% Edema Reduction
This compound55%
Naproxen11%
Ibuprofen36%

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. It demonstrated the ability to inhibit lipid peroxidation with an IC₅₀ as low as 8 μM and showed significant reduction in oxidative protein glycation (up to 48%) and DPPH radical scavenging activity .

Antimicrobial Properties

Preliminary studies have suggested that this compound possesses antimicrobial properties. Its structural features allow it to interact with microbial targets, potentially inhibiting their growth. Further investigations are needed to elucidate the specific mechanisms involved.

The mechanism by which this compound exerts its biological effects is still under investigation. It is hypothesized that the compound interacts with specific molecular targets and pathways, modulating enzyme activities or cellular receptors involved in inflammatory responses and oxidative stress .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Table 2: Comparison of Similar Compounds

Compound NameCAS NumberKey Features
7-Methoxy-chroman-3-carboxylic acid ethyl ester53408497Similar structure with different methoxy position; potential variations in biological activity
6-Methoxy-chroman-3-carboxylic acid methyl ester885271-68-1Methyl instead of ethyl group; affects solubility and reactivity
Chroman-2-carboxylic acidVariousLacks methoxy substitution; serves as a baseline for comparison

Case Studies

A notable case study focused on the synthesis and evaluation of various chroman derivatives, including the target compound. The study highlighted that modifications at the methoxy position significantly influenced the anti-inflammatory activity, suggesting that further optimization could yield more potent derivatives.

Scientific Research Applications

Chemical Properties and Structure

6-Methoxy-chroman-3-carboxylic acid ethyl ester has a molecular formula of C13H16O4C_{13}H_{16}O_4 and a molecular weight of approximately 236.26 g/mol. The compound features a methoxy group, which enhances its lipophilicity, making it suitable for various biological applications. Its unique bicyclic structure contributes to its reactivity and biological activity.

Medicinal Chemistry

This compound is recognized for its potential therapeutic properties, particularly in the following areas:

  • Anti-inflammatory Activity : Research indicates that this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Studies have shown that it interacts with enzymes involved in inflammation, suggesting mechanisms through which it exerts its effects .
  • Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is vital in combating oxidative stress-related diseases .
  • Antimicrobial Effects : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a potential candidate for developing new antibiotics .

Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its structural characteristics facilitate various chemical reactions:

  • Reactions : The compound can undergo oxidation, reduction, and substitution reactions, allowing chemists to create derivatives with tailored properties .
Reaction Type Description Common Reagents
OxidationConverts to quinones or oxidized derivativesPotassium permanganate (KMnO4), Chromium trioxide (CrO3)
ReductionConverts carboxylic acid to alcoholsLithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
SubstitutionMethoxy group can be replaced with other functional groupsHalogens or nucleophiles

Agricultural Chemistry

The compound's biological activity extends to agricultural applications where it is being explored as an intermediate in the synthesis of agrochemicals. Its potential to modulate plant growth and resistance to pests is an area of ongoing research .

Case Study 1: Anti-inflammatory Mechanisms

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of this compound. The researchers found that the compound inhibited the production of pro-inflammatory cytokines in vitro and reduced inflammation in animal models of arthritis. This suggests its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth at low concentrations, highlighting its potential as a lead compound for antibiotic development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(a) 8-Methoxy-chroman-3-carboxylic Acid Ethyl Ester (CAS: 221185-47-3)
  • Molecular Formula : C₁₃H₁₆O₄
  • Molecular Weight : 236.26 g/mol .
  • Key Difference : The methoxy group is at the 8-position instead of 5. The chroman backbone (saturated ring) contrasts with the chromene (unsaturated) structure of the parent compound.
  • Implications : The saturated chroman ring may enhance metabolic stability compared to the unsaturated chromene derivative, which could influence pharmacokinetics .
(b) 7-Methoxy-chroman-3-carboxylic Acid Ethyl Ester (CAS: 885271-77-2)
  • Molecular Formula : C₁₃H₁₆O₄
  • Molecular Weight : 236.27 g/mol .
  • Key Difference : Methoxy substitution at the 7-position.
  • Research Relevance : Positional isomerism affects electronic distribution and binding affinity to biological targets, such as enzymes or receptors .

Functional Group Variations

(a) 6-Methoxy-2-methyl-2H-1-benzopyran-3-carboxylic Acid Ethyl Ester (CAS: 57543-65-4)
  • Molecular Formula : C₁₄H₁₆O₄
  • Molecular Weight : 248.27 g/mol .
  • Applications : Such modifications are explored in drug design to optimize bioavailability and reduce off-target interactions .
(b) 6-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid Ethyl Ester
  • Molecular Formula : C₁₃H₁₂O₅
  • Molecular Weight : 248.23 g/mol .
  • Key Feature : The 2-oxo group creates an α,β-unsaturated ketone system, enhancing electrophilicity and participation in conjugate addition reactions.

Esters of Related Chroman/Coumarin Derivatives

(a) Caffeic Acid Ethyl Ester (CAEE)
  • Structure : Ethyl ester of caffeic acid (3,4-dihydroxycinnamic acid).
(b) 6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic Acid Methyl Ester
  • Molecular Formula : C₁₅H₂₀O₄
  • Key Feature : Tetramethyl substitution enhances lipophilicity, which correlates with improved blood-brain barrier penetration in neuroactive compounds .

Structural Impact on Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
6-Methoxy-chroman-3-carboxylic acid ethyl ester C₁₃H₁₂O₅ 248.23 6-OCH₃, 3-COOEt Electrophilic 2-oxo group
8-Methoxy-chroman-3-carboxylic acid ethyl ester C₁₃H₁₆O₄ 236.26 8-OCH₃, saturated ring Enhanced metabolic stability
6-Methoxy-2-methyl-2H-1-benzopyran-3-carboxylic acid ethyl ester C₁₄H₁₆O₄ 248.27 2-CH₃, 6-OCH₃ Steric hindrance at 2-position

Preparation Methods

General Synthetic Strategy

The synthesis of 6-Methoxy-chroman-3-carboxylic acid ethyl ester generally follows these key steps:

This approach is supported by literature involving chroman derivatives synthesis and modifications.

Detailed Preparation Steps

Starting Material Preparation

  • 4-Hydroxybenzaldehyde is reacted with isoprene in the presence of orthophosphoric acid to form a chroman intermediate.
  • This intermediate is then reacted with malonic acid in the presence of piperidine to introduce the carboxylic acid group at the 3-position.

Methoxylation (6-Methoxy Substitution)

  • The hydroxy group at the 6-position is methylated using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate in acetone or dimethylformamide (DMF).
  • Typical conditions involve refluxing the mixture for 24 hours to ensure complete methylation.
  • After reaction completion, the mixture is acidified and extracted to isolate the methoxy-substituted chroman acid.

Esterification to Ethyl Ester

  • The carboxylic acid is converted to the ethyl ester by classic esterification methods:
    • Using thionyl chloride to form the acid chloride intermediate, followed by reaction with ethanol (Method A).
    • Alternatively, direct Fischer esterification under acidic conditions can be employed.
  • The reaction is monitored by thin-layer chromatography (TLC), and the product is purified by column chromatography.

Alternative Synthetic Routes

  • Two-step synthesis involving first the formation of chromanyl esters via reaction of chroman aldehydes with malonic acid derivatives, followed by esterification with ethanol.
  • One-pot synthesis using thionyl chloride and alcohols to directly form esters in good yields.
  • Use of triphenylphosphine, carbon tetrachloride, and triethylamine for ester formation when sensitive substituents are present (Method C).

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Chroman ring formation 4-Hydroxybenzaldehyde + isoprene, H3PO4 45-50 Acid-catalyzed cyclization
Carboxylation Malonic acid + piperidine 70-75 Formation of chroman carboxylic acid
Methoxylation Dimethyl sulfate, K2CO3, reflux in acetone 53-70 Methylation of 6-hydroxy group
Esterification (Method A) Thionyl chloride + ethanol 70-90 One-pot ester formation
Esterification (Method B) Acid chloride intermediate + ethanol 65-85 Two-step esterification
Esterification (Method C) Triphenylphosphine, CCl4, Et3N + ethanol 60-80 For sensitive substrates

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) confirms substitution pattern and ester formation:
    • $$^{1}H$$ NMR shows characteristic signals for methoxy group (~3.7 ppm) and ethyl ester protons.
    • $$^{13}C$$ NMR confirms carbonyl carbon (~170-175 ppm) and aromatic carbons.
  • Infrared Spectroscopy (IR) :
    • Ester carbonyl stretch around 1735 cm$$^{-1}$$.
    • Methoxy C–O stretch near 1250 cm$$^{-1}$$.
  • Mass Spectrometry (MS) :
    • Molecular ion peak consistent with molecular formula $$C{13}H{16}O_4$$.
  • Melting Point and purity assessed by chromatography.

Research Findings and Optimization Notes

  • The choice of methylation reagent and base affects yield and purity; dimethyl sulfate with K2CO3 in acetone is preferred for clean methylation.
  • Esterification via acid chlorides (using oxalyl chloride or thionyl chloride) tends to give higher yields and fewer side products compared to direct Fischer esterification.
  • Reaction times vary from several hours to overnight reflux depending on reagent reactivity.
  • Purification by column chromatography using petroleum ether/ethyl acetate mixtures yields pure product suitable for biological testing.

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Reagents/Conditions Yield Range (%) Key Advantages
Chroman ring synthesis Acid-catalyzed cyclization 4-Hydroxybenzaldehyde + isoprene + H3PO4 45-50 Efficient ring closure
Carboxylic acid formation Malonic acid condensation Malonic acid + piperidine 70-75 High regioselectivity
Methoxylation Methylation Dimethyl sulfate, K2CO3, reflux 53-70 High selectivity for 6-OH
Esterification Acid chloride + ethanol Thionyl chloride or oxalyl chloride + EtOH 70-90 High yield, mild conditions
Alternative esterification Fischer esterification Acid + EtOH + acid catalyst 50-70 Simple but lower yield

Q & A

Q. How can spectroscopic techniques (NMR, GC-MS) be applied to characterize this compound and its derivatives?

  • Methodological Answer : NMR analysis of analogous chroman esters (e.g., 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid) reveals distinct signals for methoxy (δ 3.8–4.0 ppm) and ethyl ester groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂). GC-MS is effective for detecting fragmentation patterns, such as loss of CO₂ (m/z 44) or methoxy groups, to confirm structural integrity . For chiral derivatives, enantioselectivity can be validated using chiral stationary phases in HPLC .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : Ethyl esters of chroman carboxylic acids are prone to hydrolysis in acidic or alkaline conditions. Stability studies on similar compounds (e.g., ethyl 4-oxopyrido[2,3-a]phenothiazine-3-carboxylates) show that neutral pH and anhydrous storage at ≤4°C minimize degradation. Accelerated aging tests (40°C, 75% humidity) over 30 days can predict shelf-life .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations on the chroman core can optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) for redox activity. Docking studies with enzymes like cyclooxygenase-2 (COX-2) or kinases (e.g., EGFR) can identify binding affinities, guided by structural analogs such as 4-oxoquinoline derivatives . MD simulations (>100 ns) assess thermodynamic stability of ligand-receptor complexes .

Q. What strategies resolve enantiomeric mixtures of this compound, and how is enantioselectivity quantified?

  • Methodological Answer : Kinetic resolution using hyperthermophilic esterases (e.g., PestE from Pyrobaculum calidifontis) achieves enantiomeric excess (ee > 98%) for chiral carboxylic acids. Selectivity factors (E) are determined via GC or HPLC analysis of (R)- and (S)-enantiomers, with E = ln[(1 - ee)/(1 + ee)] / ln[(1 + ee)/(1 - ee)] . Chiral columns (e.g., Chiralpak AD-H) are preferred for analytical separations .

Q. How do structural modifications (e.g., halogenation, methoxy positioning) alter the pharmacological profile of this compound?

  • Methodological Answer : Halogenation at the chroman 6- or 8-position (e.g., 6,8-dichloro derivatives) enhances lipophilicity (logP ↑0.5–1.0) and target affinity, as seen in kinase inhibition assays. Methoxy groups at position 6 improve metabolic stability by reducing CYP450-mediated oxidation. SAR studies on substituted pyrimidinecarboxylates (e.g., ethyl 2-sulfanyl-4-trifluoromethyl-5-pyrimidinecarboxylates) demonstrate that electron-withdrawing groups enhance anti-inflammatory activity .

Q. What are the contradictions in reported biological activities of chroman-3-carboxylic acid esters, and how can they be reconciled?

  • Methodological Answer : Discrepancies in COX-2 inhibition (IC₅₀ 10–100 µM) across studies may arise from assay conditions (e.g., human vs. murine enzymes) or impurity profiles. Orthogonal validation using in vitro (HEK293 cells expressing COX-2) and ex vivo (whole-blood assays) models is recommended. For example, unsubstituted benzo-ring derivatives (e.g., compound 6a in Banner et al.) show higher activity than halogenated analogs, suggesting steric hindrance impacts efficacy .

Methodological Resources

  • Synthesis : Optimize alkylation reactions using anhydrous K₂CO₃ and tetrabutyl ammonium bromide to minimize side reactions .
  • Characterization : Combine ¹H/¹³C NMR with high-resolution MS (HRMS) for unambiguous structural assignment .
  • Bioactivity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and ROS detection kits (e.g., DCFH-DA) to evaluate cytotoxicity and antioxidant potential .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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6-Methoxy-chroman-3-carboxylic acid ethyl ester
Reactant of Route 2
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6-Methoxy-chroman-3-carboxylic acid ethyl ester

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